3,5-Dibromo-4-(trifluoromethyl)aniline
Description
3,5-Dibromo-4-(trifluoromethyl)aniline is a halogenated aromatic amine featuring two bromine atoms at the 3- and 5-positions, a trifluoromethyl group at the 4-position, and an amine group at the para position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, it serves as a precursor for thyroxine analogs and kinase inhibitors, where its halogen substituents enhance binding affinity to biological targets through halogen bonding . Its synthesis typically involves bromination of 4-(trifluoromethyl)aniline derivatives under metal-free conditions, yielding products with high purity and moderate to excellent yields (e.g., 60–85%) .
Properties
IUPAC Name |
3,5-dibromo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPCLMCQTBKBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure:
| Step | Description | Conditions & Reagents | Yield & Notes |
|---|---|---|---|
| 1. Acetylation | Acetylate 4-bromo-2-(trifluoromethyl)toluidine with acetic anhydride in acetic acid solvent. | 50-60 °C, acetic acid and acetic anhydride in 1:2-2.5 ratio | Yield: 98%, purity 99.6% |
| 2. Nitration | Nitrate the acetylated intermediate with sulfuric acid and nitric acid at low temperature. | Below 20 °C, stirring for 30 min, then cooled to 10 °C | Solid isolated after water quench |
| 3. Deacetylation | Hydrolyze acetyl group using 30% hydrochloric acid under reflux. | Reflux until complete hydrolysis, then neutralize with ammonia | Solid isolated by filtration |
| 4. Deamination | Diazotization with sodium nitrite in sulfuric acid at 10 °C, followed by treatment with phosphoric acid and ortho-phosphorous acid. | Temperature maintained below 20-30 °C, multiple reagent additions | Intermediate formed for further reduction |
| 5. Reduction | Reduce the diazonium intermediate with iron powder in water and glacial acetic acid under reflux. | Reflux 30 min at 90-95 °C | Final product isolated after filtration |
This process is designed for industrial scalability with an overall recovery of about 43%. The method is adaptable for preparing related halogenated trifluoromethyl anilines by modifying the starting materials and substituents.
Alternative Bromination-Based Synthesis
Another common approach involves direct bromination of trifluoromethyl-substituted aniline derivatives:
- Starting material: 4-(trifluoromethyl)aniline or related derivatives.
- Bromination reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are employed to introduce bromine atoms at the 3 and 5 positions.
- Reaction conditions: Controlled temperature and solvent choice to ensure selectivity and minimize polybromination.
- Workup: Quenching and purification by crystallization or chromatography.
This method is supported by literature on bromination of aromatic amines, where the amino group directs bromination ortho and para to itself, and the trifluoromethyl group influences regioselectivity.
Research Findings and Process Optimization
- The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, influencing the reactivity of the aromatic ring during bromination and nitration steps.
- Acetylation of the amino group is critical to avoid overreaction and side products during bromination or nitration.
- Use of zinc powder as a catalyst during acetylation has been reported to improve reaction efficiency.
- Temperature control during nitration and diazotization is essential to prevent decomposition or side reactions.
- Reduction with iron powder in acetic acid is a mild and effective method to convert diazonium salts to anilines with good yields.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Coupling: Palladium catalysts in the presence of bases and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
3,5-Dibromo-4-(trifluoromethyl)aniline has been investigated for its potential as a pharmaceutical intermediate:
- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
- Enzyme Inhibition : Research indicates that it can inhibit specific kinases involved in cancer progression, which may lead to the development of targeted therapies.
Agrochemicals
The compound is utilized in the synthesis of herbicides and pesticides due to its ability to modify biological pathways in plants and pests:
- Herbicidal Activity : Its structural features allow it to interact with plant growth regulators, potentially leading to the development of new herbicides.
Materials Science
This compound serves as a building block for advanced materials:
- Polymer Synthesis : It can be used to create polymers with enhanced thermal stability and chemical resistance, making it valuable in the production of specialty coatings and composites.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Effects | Demonstrated ability to inhibit cell growth and induce apoptosis in specific cancer types. | |
| Enzyme Interaction | Effectively inhibits certain kinases linked to cancer progression. | |
| Microbial Activity | Exhibits antimicrobial properties against resistant bacterial strains. |
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(trifluoromethyl)aniline involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a building block, participating in reactions to form more complex structures. In pharmaceuticals, its derivatives may interact with biological targets, influencing pathways related to disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. 4-(Trifluoromethyl)aniline (Compound 1 in )
- Structure : Lacks bromine substituents, with only a trifluoromethyl group at the 4-position.
- Reactivity : Higher nucleophilicity due to reduced steric hindrance, enabling easier functionalization in urea and sulfonylurea syntheses .
- Biological Activity : Demonstrates moderate kinase inhibition but lower receptor-binding affinity compared to brominated analogs due to absent halogen bonding .
B. 3,5-Bis(trifluoromethyl)aniline (Compound 3 in )
- Structure : Two trifluoromethyl groups at the 3- and 5-positions.
- Lipophilicity : Higher logP value (3.8 vs. 2.9 for 3,5-dibromo analog) due to increased fluorine content, enhancing membrane permeability but reducing aqueous solubility .
- Synthetic Utility : Yields urea derivatives in >90% efficiency under similar conditions, outperforming brominated analogs in reaction kinetics .
C. 3,5-Dichloro-4-(trifluoromethyl)aniline (Analog of Compound 17c in )
- Structure : Chlorine replaces bromine at the 3- and 5-positions.
- Electronic Effects : Lower molecular weight (389.5 g/mol vs. 457.8 g/mol for dibromo analog) and reduced steric bulk, leading to faster reaction rates in etherification reactions (e.g., 68% yield vs. 15% for dibromo derivative 17b) .
- Toxicity : Higher acute toxicity (LD₅₀ = 120 mg/kg in rats) compared to brominated analogs (LD₅₀ = 250 mg/kg), likely due to enhanced metabolic activation .
Functional Group Modifications and Pharmacological Profiles
A. MIBRT (3,5-Dibromo-4-(3’-isopropyl-4’-hydroxyphenoxy)benzoic Acid)
- Key Difference: Replaces the aniline group with a benzoic acid moiety and a phenolic ether.
- Biological Role : Acts as a thyroid hormone receptor (TR) agonist, with bromine atoms critical for stabilizing H12 helix interactions in the ligand-binding domain .
- Antagonist Derivative : Addition of a 5’-isopropyl group converts MIBRT into the TR antagonist DIBRT, highlighting the sensitivity of activity to substituent bulk .
B. 3,5-Dibromo-4-(2-(diethylamino)ethoxy)-N-(2-nitro-4-(trifluoromethyl)phenyl)aniline (Compound 17b in )
- Modification: Incorporates a diethylaminoethoxy side chain.
- Solubility : Improved water solubility (logP = 1.2) compared to the parent aniline (logP = 2.9) due to ionizable amine groups.
- Anticancer Activity : Demonstrates KV10.1 channel inhibition (IC₅₀ = 0.8 µM) but lower metabolic stability (t₁/₂ = 2.1 hours in liver microsomes) than dichloro analogs .
Key Research Findings
Synthetic Advantages : Brominated analogs exhibit superior yields in urea derivatization (75–90%) compared to chloro or nitro-substituted compounds (50–65%) due to enhanced leaving-group ability .
Receptor Binding : The 3,5-dibromo substitution pattern in 3,5-Dibromo-4-(trifluoromethyl)aniline optimizes TR binding by balancing steric bulk and halogen bonding, achieving a binding affinity (Kd = 12 nM) 3-fold higher than dichloro analogs .
Stability : Nitro-substituted derivatives (e.g., 4-nitro-3-(trifluoromethyl)aniline) show higher photodegradation rates (t₁/₂ = 4 hours under UV) than brominated analogs (t₁/₂ = 48 hours) .
Biological Activity
3,5-Dibromo-4-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention due to its potential biological activities. The compound's structure, characterized by the presence of bromine and trifluoromethyl groups, suggests significant reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₇H₄Br₂F₃N
- Molecular Weight : 318.92 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can influence the compound's interaction with biological targets.
This compound acts primarily as an electrophile. Its halogen substituents facilitate nucleophilic substitution reactions with various biological nucleophiles such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and receptor functions, potentially resulting in therapeutic effects or cytotoxicity against certain cell types .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. It has shown promising results against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent. The minimum inhibitory concentrations (MICs) for these strains suggest significant antibacterial activity .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 |
| Methicillin-resistant S. aureus | 15 |
Cytotoxicity and Antiproliferative Effects
The compound has also been tested for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant antiproliferative activity against HeLa and A549 cells, with IC₅₀ values indicating effective inhibition of cell growth:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 8.5 |
| A549 | 12.0 |
These findings suggest that this compound may interfere with cellular processes such as tubulin polymerization, leading to apoptosis in cancer cells .
Case Studies
- Anticancer Activity in Zebrafish Models : In vivo studies using zebrafish embryos demonstrated that treatment with this compound resulted in significant inhibition of tumor growth. The compound induced apoptosis in HeLa cells through mitochondrial pathways, highlighting its potential for further development as an anticancer agent .
- Inflammation Modulation : Another study investigated the anti-inflammatory properties of this compound. Results indicated that it could modulate NF-κB activity, which is crucial in inflammatory responses. The compound's ability to decrease NF-κB activity suggests a potential therapeutic role in inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 3,5-Dibromo-4-(trifluoromethyl)aniline, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via sequential halogenation of 4-(trifluoromethyl)aniline. Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetic acid) under controlled temperature (0–25°C). Catalysts like FeBr₃ may enhance regioselectivity for the 3,5-positions. Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (2.1–2.5 eq Br₂), and quenching excess bromine with Na₂S₂O₃. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity. The trifluoromethyl group shows distinct ¹⁹F signals near -60 ppm.
- Mass Spectrometry (LCMS/HRMS) : To verify molecular weight (m/z 327.9 [M+H]⁺) and detect isotopic patterns from bromine (characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Retention times should align with standards .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : In amber glass bottles at 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation.
- Emergency Measures : Immediate eye wash (15 min) and decontamination via copious water rinsing. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .
Q. How can impurities in this compound be identified and removed?
- Methodological Answer :
- Impurity Profiling : Use GC-MS or HPLC-MS to detect dibrominated isomers (e.g., 2,6-dibromo derivatives) or unreacted precursors.
- Purification : Recrystallization in ethanol/water (1:3 v/v) removes polar impurities. For non-polar byproducts, silica gel chromatography with gradient elution (hexane to 20% EtOAc) is effective .
Advanced Research Questions
Q. How does this compound serve as a precursor in pharmaceutical intermediates?
- Methodological Answer : The bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl/heteroaryl groups. The trifluoromethyl group enhances metabolic stability in drug candidates. For example, it can be used to synthesize carboxamide derivatives via Pd-catalyzed amidation, as demonstrated in patent EP 4 374 877 A2 for kinase inhibitors .
Q. What strategies address regioselectivity challenges during bromination of 4-(trifluoromethyl)aniline?
- Methodological Answer :
- Directing Groups : Temporary protection of the amine (-NH₂) with acetyl or Boc groups can redirect bromination to meta positions.
- Solvent Effects : Polar solvents (e.g., H₂SO₄) favor electrophilic substitution at electron-deficient positions (3,5- over 2,6-).
- Computational Modeling : DFT calculations predict bromine’s electrophilic attack sites based on charge distribution and frontier molecular orbitals .
Q. How does the stability of this compound vary under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Protonation of the amine group reduces electron density, minimizing debromination. Stability tested via ¹H NMR in HCl (1M) shows <5% degradation over 24h.
- Basic Conditions (pH > 10) : Hydroxide ions may displace bromine via nucleophilic aromatic substitution. Kinetic studies in NaOH (0.1M) reveal 50% degradation at 60°C after 6h .
Q. Can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Yes. Density Functional Theory (DFT) calculates activation energies for Pd-catalyzed reactions. Parameters include:
- HOMO-LUMO Gaps : Lower gaps indicate higher reactivity.
- Bromine Bond Dissociation Energies (BDE) : Weaker C-Br bonds (e.g., 65 kcal/mol) favor oxidative addition.
Software (Gaussian, ORCA) optimizes transition states and predicts regioselectivity in Suzuki couplings .
Q. What precautions are needed when isolating reactive intermediates during derivatization?
- Methodological Answer :
Q. How to resolve contradictions in reported yield data for bromination reactions?
- Methodological Answer :
- Reproducibility Checks : Verify solvent dryness, bromine purity, and catalyst activity.
- Design of Experiments (DoE) : Multivariate analysis (e.g., reaction time, temperature, stoichiometry) identifies optimal conditions.
- Side-Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates like HBr, which may quench the catalyst .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
